molecular formula C9H11ClN2O2 B249911 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide

2-(4-chlorophenoxy)-N'-hydroxypropanimidamide

Cat. No.: B249911
M. Wt: 214.65 g/mol
InChI Key: BXXLUKBAGKCLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N'-hydroxypropanimidamide, also known as PHPS1, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a potent inhibitor of the enzyme, inositol-requiring enzyme 1 (IRE1), which is involved in the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to endoplasmic reticulum (ER) stress and is responsible for restoring ER homeostasis. PHPS1 has been shown to have potential applications in cancer research, as well as in the treatment of neurodegenerative diseases.

Mechanism of Action

2-(4-chlorophenoxy)-N'-hydroxypropanimidamide inhibits the endoribonuclease activity of IRE1, which is responsible for the splicing of X-box binding protein 1 (XBP1) mRNA. XBP1 is a key transcription factor involved in the UPR pathway. Inhibition of IRE1 by this compound leads to the accumulation of misfolded proteins in the ER, ultimately leading to ER stress-induced apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on IRE1, leading to the accumulation of misfolded proteins in the ER and ultimately leading to apoptosis. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, reducing ER stress and improving neuronal survival.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N'-hydroxypropanimidamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of IRE1, making it a valuable tool for studying the UPR pathway. Additionally, this compound has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, the optimal concentration and duration of treatment with this compound may vary depending on the experimental system being used.

Future Directions

There are several potential future directions for research involving 2-(4-chlorophenoxy)-N'-hydroxypropanimidamide. One area of interest is the development of more potent and selective inhibitors of IRE1. Additionally, further research is needed to fully understand the long-term effects of this compound on cells and tissues. Another potential area of research is the use of this compound in combination with other drugs or therapies, to enhance its therapeutic efficacy in cancer and neurodegenerative diseases. Finally, more research is needed to fully understand the mechanisms underlying the neuroprotective effects of this compound, and to determine its potential applications in the treatment of other neurological disorders.

Synthesis Methods

2-(4-chlorophenoxy)-N'-hydroxypropanimidamide can be synthesized through a multistep process involving the reaction of 4-chlorophenol with several other reagents, including 2-hydroxyethylamine, ethyl chloroformate, and hydroxylamine hydrochloride. The final product is obtained through a purification process involving column chromatography.

Scientific Research Applications

2-(4-chlorophenoxy)-N'-hydroxypropanimidamide has been shown to have potential applications in cancer research. It has been demonstrated that the inhibition of IRE1 by this compound can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The inhibition of IRE1 by this compound has been shown to reduce ER stress and improve neuronal survival in animal models.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N//'-hydroxypropanimidamide

InChI

InChI=1S/C9H11ClN2O2/c1-6(9(11)12-13)14-8-4-2-7(10)3-5-8/h2-6,13H,1H3,(H2,11,12)

InChI Key

BXXLUKBAGKCLDB-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N/O)/N)OC1=CC=C(C=C1)Cl

SMILES

CC(C(=NO)N)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C(=NO)N)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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